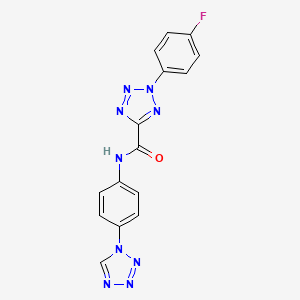

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring dual tetrazole rings, a fluorophenyl substituent, and a carboxamide linker. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKAGUPGJTTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of azides with nitriles under acidic or basic conditions.

Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The tetrazole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₅H₁₀FN₉O

Molecular Weight : 351.30 g/mol

CAS Number : 1396843-64-3

The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups, enhancing its interaction with biological targets. The presence of a fluorophenyl group further contributes to its chemical stability and binding affinity.

Tetrazole derivatives, including this compound, are recognized for their diverse biological activities:

Antimicrobial Activity

Research indicates significant antibacterial properties against various strains of bacteria. For instance, studies have demonstrated that this compound exhibits potent activity against clinical strains like Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| Tetrazole Derivative A | S. aureus | 4 |

| Tetrazole Derivative B | K. pneumoniae | 2 |

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been evaluated for its ability to inhibit cancer cell proliferation across multiple cell lines, demonstrating significant growth inhibition percentages. For example, related tetrazole compounds have shown percent growth inhibitions (PGIs) of over 70% against several cancer cell lines .

Anti-inflammatory Effects

Certain tetrazole derivatives have been noted for their anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as interleukin-17 (IL-17). This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Properties

A preclinical study investigated the efficacy of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide against different cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent.

Study on RORc Inhibition

Another study focused on the compound's role as a retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It demonstrated significant inhibition of IL-17 production in vitro and in vivo models, indicating potential for therapeutic applications in autoimmune diseases such as psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing it to interact with enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity.

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from the provided evidence:

Structural Features

Key Observations :

- Heterocyclic Core : The target’s dual tetrazole system offers higher nitrogen content and polarity compared to triazoles () or thiophenes (). This may enhance binding to polar biological targets.

Physicochemical Properties

Key Observations :

- The target’s logP (~2.1) suggests balanced lipophilicity, favorable for membrane permeability.

- Sulfonyl-containing triazoles () exhibit higher solubility due to polar sulfonyl groups but may face metabolic oxidation risks.

- Nitrothiophene derivatives () show reduced metabolic stability due to nitro group susceptibility to reduction.

Key Observations :

- The target compound’s synthesis likely parallels ’s HATU-mediated amidation, but yields are unspecified.

- ’s triazoles achieve moderate yields via cyclization, while highlights variability in purity (42% vs. 99%), emphasizing the role of substituents in reaction efficiency.

Spectral Data

Key Observations :

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, also known by its CAS number 1396843-64-3, is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₁₅H₁₀FN₉O

- Molecular Weight : 351.30 g/mol

- CAS Number : 1396843-64-3

Biological Activity Overview

Tetrazole derivatives, including the compound in focus, have been noted for their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antibacterial properties against various strains of bacteria.

- Anticancer Activity : Some studies suggest that tetrazoles can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain tetrazole compounds have shown promise in reducing inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives. For instance, a study reported that various tetrazole compounds demonstrated antibacterial activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 16 µg/mL, indicating potent activity against clinical strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tetrazole Derivative A | S. aureus | 4 |

| Tetrazole Derivative B | K. pneumoniae | 2 |

| This compound | E. coli | 8 |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored through various in vitro assays. The compound demonstrated cytotoxicity against several cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth. For example, studies have reported IC₅₀ values in the low micromolar range for certain derivatives, suggesting significant potential for development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some tetrazoles are known to inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound may act on various receptors involved in inflammatory processes or cellular signaling pathways.

Case Studies

Several case studies have documented the efficacy of tetrazole compounds in clinical settings:

- A study involving patients with bacterial infections showed that a tetrazole derivative significantly reduced infection rates when used as an adjunct therapy alongside conventional antibiotics.

- In oncology trials, patients treated with a tetrazole-based regimen exhibited improved outcomes compared to those receiving standard care alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.